4-(4-morpholinyl)-N-2-naphthylbenzamide
Description
4-(4-Morpholinyl)-N-2-naphthylbenzamide is a benzamide derivative featuring a morpholine ring at the para position of the benzamide core and a 2-naphthyl group as the aromatic substituent.
Properties
IUPAC Name |
4-morpholin-4-yl-N-naphthalen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(22-19-8-5-16-3-1-2-4-18(16)15-19)17-6-9-20(10-7-17)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMHSDSBWLHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Features and Molecular Properties
- Morpholine vs. Halogen/Nitro Groups: The morpholine ring in the target compound enhances solubility compared to halogenated analogs (e.g., 4MNB ), which may exhibit higher crystallinity due to nitro or bromo substituents.
- Naphthyl vs. Phenyl Groups : The 2-naphthyl group in the target compound provides a larger aromatic surface area than phenyl or substituted phenyl groups (e.g., ), likely improving interactions with hydrophobic protein domains.
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s IR spectrum would show C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹), consistent with benzamide derivatives. Morpholine C-O-C asymmetric stretching appears near 1100–1250 cm⁻¹. In contrast, nitro-containing analogs (e.g., ) exhibit strong NO₂ stretches at ~1520 and 1350 cm⁻¹ .
- NMR : The 2-naphthyl group would display distinct aromatic proton signals (δ 7.4–8.3 ppm), differing from simpler phenyl substituents (e.g., ). Morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
